(2-Methylisoindolin-5-yl)boronic acid
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Overview
Description
(2-Methylisoindolin-5-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid functional group attached to a 2-methylisoindoline moiety. Boronic acids are known for their versatility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methylisoindolin-5-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the palladium-catalyzed borylation of 2-methylisoindoline using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a palladium catalyst like Pd(dppf)Cl2 (dppf = 1,1’-bis(diphenylphosphino)ferrocene) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(2-Methylisoindolin-5-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst.
Common Reagents and Conditions
Palladium Catalysts: Pd(dppf)Cl2, Pd(PPh3)4
Bases: Potassium carbonate (K2CO3), Sodium hydroxide (NaOH)
Oxidizing Agents: Hydrogen peroxide (H2O2), Sodium periodate (NaIO4)
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura coupling
Phenols: Formed through oxidation reactions
Scientific Research Applications
(2-Methylisoindolin-5-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Methylisoindolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In Suzuki-Miyaura coupling, the boronic acid reacts with a palladium catalyst to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form the desired biaryl product . In biological systems, the boronic acid group can interact with diols and other nucleophiles, forming stable complexes that inhibit enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: Commonly used in Suzuki-Miyaura coupling but lacks the isoindoline moiety.
2-Methylphenylboronic Acid: Similar structure but without the isoindoline ring.
Isoindoline-5-boronic Acid: Lacks the methyl group at the 2-position.
Uniqueness
(2-Methylisoindolin-5-yl)boronic acid is unique due to the presence of both the isoindoline ring and the boronic acid functional group. This combination provides enhanced reactivity and selectivity in various chemical reactions, making it a valuable compound in synthetic chemistry .
Properties
Molecular Formula |
C9H12BNO2 |
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Molecular Weight |
177.01 g/mol |
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-5-yl)boronic acid |
InChI |
InChI=1S/C9H12BNO2/c1-11-5-7-2-3-9(10(12)13)4-8(7)6-11/h2-4,12-13H,5-6H2,1H3 |
InChI Key |
ZKKDHVWUWYNADP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(CN(C2)C)C=C1)(O)O |
Origin of Product |
United States |
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